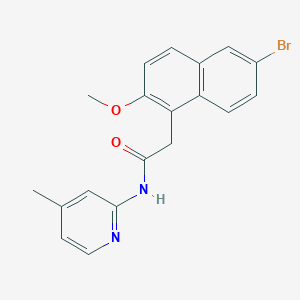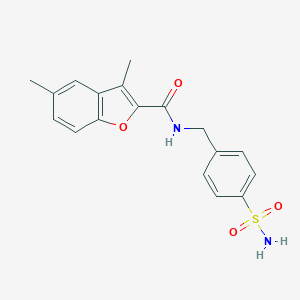
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA damage repair, and their inhibition has been shown to sensitize cancer cells to DNA-damaging agents. BMN-673 has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical and clinical trials.
Mécanisme D'action
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a potent and selective inhibitor of PARP enzymes. PARP enzymes play a crucial role in DNA damage repair, and their inhibition has been shown to sensitize cancer cells to DNA-damaging agents. By inhibiting PARP enzymes, this compound prevents the repair of DNA damage and leads to the accumulation of DNA damage in cancer cells, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in preclinical studies. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been well-tolerated in clinical trials, with manageable side effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide is a potent and selective inhibitor of PARP enzymes, making it a valuable tool for studying the role of PARP enzymes in DNA damage repair. However, its high potency and selectivity may also limit its use in certain experiments, where broader inhibition of PARP enzymes may be desired.
Orientations Futures
There are several potential future directions for the development of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide and other PARP inhibitors. One potential direction is the combination of PARP inhibitors with other DNA-damaging agents, such as radiation and chemotherapy, to enhance their efficacy. Another potential direction is the development of PARP inhibitors with broader inhibition of PARP enzymes, to enhance their activity against certain cancer types. Finally, the development of PARP inhibitors for use in combination with immunotherapy may also be an exciting future direction.
Méthodes De Synthèse
The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 6-bromo-2-methoxynaphthalene, which is then reacted with 4-methyl-2-pyridinecarboxaldehyde to form the key intermediate. The intermediate is then reacted with N-(2-aminoethyl)morpholine to form the final product, this compound.
Applications De Recherche Scientifique
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies, where it has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. This compound has also been shown to be effective against a wide range of cancer types, including breast, ovarian, and prostate cancer.
Propriétés
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-7-8-21-18(9-12)22-19(23)11-16-15-5-4-14(20)10-13(15)3-6-17(16)24-2/h3-10H,11H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRKJNZJUWJQFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=C(C=CC3=C2C=CC(=C3)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385257.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-(4-pyridinyl)bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B385258.png)
![2-methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385259.png)
![4-chloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385261.png)

![3,5-dimethyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B385264.png)
![3,5-dimethyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B385265.png)


![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B385272.png)
![2-(3-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385274.png)
![N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B385275.png)
![Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B385276.png)
![Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-3-carboxylate](/img/structure/B385278.png)